1-[5-tert-butyl-3-(heptafluoropropyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone
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Overview
Description
1-[5-tert-butyl-3-(heptafluoropropyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a tert-butyl group, a heptafluoropropyl group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-tert-butyl-3-(heptafluoropropyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the tert-butyl group: This step can be performed using tert-butyl chloride in the presence of a strong base such as sodium hydride.
Addition of the heptafluoropropyl group: This can be accomplished through a nucleophilic substitution reaction using a heptafluoropropyl halide.
Formation of the final product: The final step involves the coupling of the pyrazole derivative with 2-phenylethanone under appropriate conditions, such as in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-[5-tert-butyl-3-(heptafluoropropyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and heptafluoropropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[5-tert-butyl-3-(heptafluoropropyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and functional groups.
Materials Science: Use in the synthesis of advanced materials with specific properties, such as fluorinated polymers or coatings.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[5-tert-butyl-3-(heptafluoropropyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the hydroxy group and the fluorinated moiety can influence its binding affinity and specificity.
Comparison with Similar Compounds
- 1-[5-tert-butyl-3-(trifluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone
- 1-[5-tert-butyl-3-(pentafluoroethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone
- 1-[5-tert-butyl-3-(nonafluorobutyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone
Uniqueness: 1-[5-tert-butyl-3-(heptafluoropropyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone is unique due to the presence of the heptafluoropropyl group, which imparts distinct physicochemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring enhanced performance and durability.
Properties
Molecular Formula |
C18H19F7N2O2 |
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Molecular Weight |
428.3 g/mol |
IUPAC Name |
1-[5-tert-butyl-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-hydroxy-4H-pyrazol-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C18H19F7N2O2/c1-14(2,3)15(29)10-12(16(19,20)17(21,22)18(23,24)25)26-27(15)13(28)9-11-7-5-4-6-8-11/h4-8,29H,9-10H2,1-3H3 |
InChI Key |
MXHQNBZSHRXYAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(CC(=NN1C(=O)CC2=CC=CC=C2)C(C(C(F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
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